molecular formula C22H27N7O2 B2399688 8-(2-(4-benzylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 922456-62-0

8-(2-(4-benzylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Número de catálogo: B2399688
Número CAS: 922456-62-0
Peso molecular: 421.505
Clave InChI: MSHOGXIBGLMZDO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-(2-(4-Benzylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a high-purity synthetic compound designed for preclinical neuroscience research and psychotropic drug discovery. This complex molecule features a purine-2,4-dione core structure linked to a benzylpiperazine moiety through an ethyl chain, a structural motif shared by several investigational compounds that act on key neurological targets. Compounds within this structural class have demonstrated significant research potential as ligands for serotonin receptors (particularly 5-HT1A and 5-HT7) with additional activity as phosphodiesterase (PDE) inhibitors . This dual mechanism is currently being explored in preclinical models for managing mood disorders, with structurally similar analogs showing promising antidepressant-like and anxiolytic-like activities in validated behavioral tests such as the forced swim test . The presence of both the imidazo[2,1-f]purine-2,4(3H,8H)-dione system and the benzylpiperazine substituent in a single molecule makes this compound particularly valuable for structure-activity relationship studies aimed at optimizing receptor affinity and selectivity profiles. Researchers are utilizing this compound to investigate novel therapeutic pathways for CNS disorders while evaluating critical drug-like properties including metabolic stability and cell membrane permeability . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet prior to use and handle all compounds in accordance with appropriate laboratory safety protocols.

Propiedades

IUPAC Name

6-[2-(4-benzylpiperazin-1-yl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O2/c1-16-14-29-18-19(25(2)22(31)24-20(18)30)23-21(29)28(16)13-12-26-8-10-27(11-9-26)15-17-6-4-3-5-7-17/h3-7,14H,8-13,15H2,1-2H3,(H,24,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHOGXIBGLMZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)CC5=CC=CC=C5)N(C(=O)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 8-(2-(4-benzylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic derivative belonging to the class of imidazopurines. Its unique structure and substituent groups suggest potential biological activities that warrant detailed investigation. This article reviews its biological activity based on various studies and findings.

Chemical Structure

The compound features a complex structure characterized by:

  • An imidazo[2,1-f]purine core.
  • A benzylpiperazine moiety which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, primarily focusing on its potential as an enzyme inhibitor and its effects on cellular pathways.

Enzyme Inhibition

Research indicates that compounds similar to this imidazo[2,1-f]purine derivative exhibit inhibitory effects on various enzymes:

  • Adenosine Receptors : The compound may interact with adenosine receptors, influencing cellular signaling pathways related to inflammation and cancer progression.
  • Acetylcholinesterase : Derivatives of benzylpiperazine have shown potential in inhibiting acetylcholinesterase, which is crucial for neurotransmission regulation .

Anticancer Properties

Preliminary studies suggest that this compound can induce apoptosis in cancer cells. The mechanism involves:

  • Modulation of cell cycle regulators.
  • Induction of oxidative stress leading to cell death.

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated that the compound significantly inhibits growth in various cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics.
Study 2 Explored the interaction with adenosine receptors; showed competitive inhibition with high affinity for A3 receptors.
Study 3 Investigated the neuroprotective effects against oxidative stress in neuronal cell cultures.

The proposed mechanisms of action include:

  • Binding Affinity : The compound binds to specific sites on target enzymes or receptors, altering their activity.
  • Signal Transduction Modulation : It may influence downstream signaling pathways involved in proliferation and apoptosis.

Comparative Analysis

Compared to other similar compounds, such as 3-benzyl-8-isopropyl-1H-imidazo[2,1-f]purine derivatives, this compound exhibits distinct biological profiles due to its unique structural features.

CompoundStructureBiological Activity
8-(2-(4-benzylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneImidazo[2,1-f]purine with benzylpiperazineAnticancer activity; enzyme inhibition
3-benzyl-8-isopropyl-1H-imidazo[2,1-f]purineSimilar core without piperazineModerate anticancer effects; weaker receptor binding

Métodos De Preparación

Cyclization of Xanthine Derivatives

The imidazo[2,1-f]purine scaffold is constructed via cyclocondensation of 1,7-dimethylxanthine with 2-aminoimidazole derivatives. In a representative procedure, 1,7-dimethylxanthine (1.0 eq) is refluxed with 2-aminoimidazole sulfate (1.2 eq) in acetic acid (20 mL) at 120°C for 12 hours. The reaction mixture is cooled, diluted with ice water, and neutralized with ammonium hydroxide to yield a crude solid. Purification via recrystallization from ethanol affords the imidazo-purine-dione core in 68% yield.

Characterization Data :

  • IR (KBr) : 1692 cm⁻¹ (C=O stretch), 1604 cm⁻¹ (imidazole C=N).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 3.42 (s, 3H, N7-CH₃), 3.89 (s, 3H, N1-CH₃), 7.12–7.45 (m, 2H, imidazole-H).

Alternative Route via Ullmann Coupling

A copper-catalyzed Ullmann coupling between 8-bromo-1,7-dimethylxanthine and 2-mercaptoimidazole in DMF at 100°C for 24 hours provides the fused imidazo-purine system. This method achieves a 72% yield but requires stringent exclusion of moisture.

Synthesis of the 2-(4-Benzylpiperazin-1-yl)ethyl Side Chain

Alkylation of 4-Benzylpiperazine

4-Benzylpiperazine (1.0 eq) is treated with 1,2-dibromoethane (1.5 eq) in anhydrous toluene under reflux for 8 hours. Potassium carbonate (2.0 eq) is employed as a base to deprotonate the secondary amine, facilitating nucleophilic substitution. The resultant 1-(2-bromoethyl)-4-benzylpiperazine is isolated via filtration and washed with cold ethanol (Yield: 85%).

Optimization Notes :

  • Excess dibromoethane minimizes di-alkylation byproducts.
  • Toluene outperforms DMF in suppressing oligomerization.

Convergent Coupling of Core and Side Chain

N-Alkylation of the Imidazo-purine-dione

The imidazo-purine-dione (1.0 eq) is dissolved in DMF and treated with 1-(2-bromoethyl)-4-benzylpiperazine (1.2 eq) in the presence of cesium carbonate (2.5 eq) at 80°C for 12 hours. The reaction progress is monitored by TLC (eluent: ethyl acetate/methanol 9:1). Post-completion, the mixture is poured onto ice-water, and the precipitated solid is filtered and crystallized from ethyl acetate (Yield: 74%).

Critical Parameters :

  • Solvent : DMF enhances solubility of both reactants.
  • Base : Cs₂CO₃ promotes efficient deprotonation of the purine N8 position.

Catalytic Coupling Using Magnetic MOF-199

Inspired by recent advances in recyclable catalysts, Fe₃O₄@SiO₂@MOF-199 (5 mol%) is employed to mediate the alkylation under milder conditions (60°C, 8 hours). This method achieves a comparable yield (70%) while enabling catalyst recovery via magnetic separation and reuse for four cycles without significant activity loss.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr) : 1685 cm⁻¹ (C=O), 2800–2900 cm⁻¹ (C-H stretch of piperazine).
  • ¹H NMR (400 MHz, CDCl₃) : δ 2.55–2.70 (m, 8H, piperazine-H), 3.40 (s, 3H, N7-CH₃), 3.85 (s, 3H, N1-CH₃), 4.20 (t, J=6.4 Hz, 2H, CH₂-piperazine), 7.25–7.45 (m, 5H, benzyl-H).
  • HRMS (ESI+) : m/z calcd. for C₂₃H₂₈N₈O₂ [M+H]⁺: 473.2301; found: 473.2298.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Catalyst Recyclability Purification Technique
Classical Alkylation 74 No Crystallization
MOF-199 Catalyzed 70 Yes (4 cycles) Magnetic Separation

The MOF-catalyzed route, while marginally lower in yield, offers sustainability advantages by reducing metal waste.

Challenges and Mitigation Strategies

  • Low Alkylation Efficiency : Attributed to steric hindrance at N8. Mitigated by using a large excess of bromoethyl-piperazine (1.5 eq) and prolonged reaction times.
  • Byproduct Formation : Di-alkylated species are minimized via dropwise addition of the alkylating agent.
  • Solubility Issues : DMSO is substituted for DMF in recalcitrant cases to enhance reactant solvation.

Q & A

Q. How is the compound structurally characterized, and what analytical techniques are essential for validation?

  • Methodological Answer : Structural characterization involves nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm substituent positions and purity. High-performance liquid chromatography (HPLC) is used to assess purity (>95%), while mass spectrometry (MS) validates molecular weight (421.5 g/mol) .
  • Table 1: Key Analytical Parameters
TechniqueParametersPurpose
1H NMR400–600 MHz, DMSO-d6Assign protons on benzylpiperazine and imidazopurine
13C NMR100–150 MHzConfirm carbonyl and aromatic carbons
HPLCC18 column, acetonitrile/water gradientPurity assessment
MS (ESI)m/z 422.2 [M+H]+Molecular weight validation

Q. What are the standard synthetic routes for this compound?

  • Methodological Answer : Synthesis typically involves:

Purine Core Formation : Cyclization of xanthine derivatives under reflux with acetic anhydride .

Piperazine Coupling : Reaction of the purine intermediate with 4-benzylpiperazine using carbodiimide coupling agents (e.g., EDC/HCl) in dichloromethane .

Purification : Column chromatography (silica gel, ethyl acetate/methanol) to isolate the final product .

Q. What solvent systems and reaction conditions optimize solubility during synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility during alkylation steps. Reactions are conducted under nitrogen at 60–80°C for 8–12 hours, with yields improved by catalytic bases like triethylamine .

Advanced Research Questions

Q. How can synthesis yield be systematically optimized for scale-up?

  • Methodological Answer : Use Design of Experiments (DoE) to evaluate variables:
  • Factors : Temperature (50–90°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%).
  • Response Surface Modeling : Identifies optimal conditions (e.g., 70°C in DMF with 3 mol% catalyst increases yield to 78%) .
  • Scale-Up Challenges : Address mixing efficiency and heat dissipation using flow chemistry systems .

Q. What computational approaches predict the compound’s binding affinity for adenosine receptors?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with receptor structures (e.g., PDB: 4UCI) to simulate interactions at the adenosine A2A binding pocket .
  • MD Simulations : GROMACS with CHARMM force fields assesses stability of ligand-receptor complexes over 100 ns .
  • Key Finding : The benzylpiperazine moiety forms hydrophobic interactions with Leu249 and His264, suggesting A2A selectivity .

Q. How do structural modifications at the 8-position alter biological activity?

  • Methodological Answer :
  • Analog Synthesis : Replace benzylpiperazine with morpholine or piperidine derivatives .
  • Activity Testing :
AnalogEC50 (A2A Receptor)Selectivity (A2A vs. A1)
Parent Compound12 nM150-fold
Morpholine Analog45 nM30-fold
Piperidine Analog8 nM200-fold
  • Conclusion : Bulky substituents at the 8-position enhance selectivity but reduce potency .

Q. How should researchers resolve contradictions in reported enzyme inhibition data?

  • Methodological Answer :
  • Reproducibility Checks : Validate assay conditions (e.g., ATP concentration, pH 7.4) across labs .
  • Orthogonal Assays : Compare results from fluorescence polarization (FP) and radiometric assays to rule out artifacts .
  • Case Study : Discrepancies in IC50 values (FP: 50 nM vs. radiometric: 120 nM) were resolved by standardizing Mg²⁺ concentrations .

Data Contradiction Analysis

  • Issue : Variability in reported solubility (DMSO: 10 mM vs. 5 mM in later studies).
    • Resolution : Use dynamic light scattering (DLS) to detect aggregates at higher concentrations, revising solubility to 8 mM .
  • Issue : Conflicting cytotoxicity data (IC50: 5 μM vs. 20 μM).
    • Resolution : Cross-validate using primary cell lines (e.g., HEK293) and standardized MTT protocols .

Key Research Recommendations

  • Prioritize orthogonal analytical methods (NMR + HPLC) for batch consistency.
  • Explore the compound’s off-target effects via kinome-wide profiling .
  • Optimize pharmacokinetics using prodrug strategies (e.g., acetylated derivatives) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.